molecular formula C22H26N2O4 B268238 3-isobutoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide

3-isobutoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide

Katalognummer B268238
Molekulargewicht: 382.5 g/mol
InChI-Schlüssel: MZLJRMZYDNXDBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-isobutoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide, also known as MLN8054, is a small molecule inhibitor that targets the Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a crucial role in cell division and is overexpressed in various types of cancer. MLN8054 has been extensively studied for its potential as an anticancer agent.

Wirkmechanismus

3-isobutoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide targets the Aurora A kinase, which is overexpressed in various types of cancer. Aurora A kinase plays a crucial role in cell division, and its overexpression can lead to abnormal cell division and tumor growth. 3-isobutoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide inhibits the activity of Aurora A kinase, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-isobutoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of tumor xenografts in animal models. 3-isobutoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide has a favorable pharmacokinetic profile and can be administered orally.

Vorteile Und Einschränkungen Für Laborexperimente

3-isobutoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of Aurora A kinase, making it a valuable tool for studying the role of Aurora A kinase in cancer. 3-isobutoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide has also been shown to enhance the efficacy of chemotherapy drugs, making it a potential combination therapy for cancer. However, 3-isobutoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide has some limitations for lab experiments. It has a short half-life, which can limit its effectiveness in vivo. It also has some off-target effects, which can complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for research on 3-isobutoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide. One direction is to further investigate its potential as a combination therapy for cancer. Another direction is to develop more potent and selective inhibitors of Aurora A kinase. Additionally, 3-isobutoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide could be studied for its potential in other diseases, such as Alzheimer's disease, where Aurora A kinase has been implicated. Overall, 3-isobutoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide has shown promising results as an anticancer agent and has the potential to be a valuable tool for studying the role of Aurora A kinase in cancer and other diseases.

Synthesemethoden

3-isobutoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide was first synthesized by Millennium Pharmaceuticals, Inc. The synthesis method involves the reaction of 3-isobutoxybenzoyl chloride with 2-(4-morpholinylcarbonyl)aniline in the presence of a base and a solvent. The resulting product is then purified through column chromatography.

Wissenschaftliche Forschungsanwendungen

3-isobutoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide has been studied extensively for its potential as an anticancer agent. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. 3-isobutoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide has also been shown to enhance the efficacy of chemotherapy drugs in preclinical studies.

Eigenschaften

Produktname

3-isobutoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide

Molekularformel

C22H26N2O4

Molekulargewicht

382.5 g/mol

IUPAC-Name

3-(2-methylpropoxy)-N-[2-(morpholine-4-carbonyl)phenyl]benzamide

InChI

InChI=1S/C22H26N2O4/c1-16(2)15-28-18-7-5-6-17(14-18)21(25)23-20-9-4-3-8-19(20)22(26)24-10-12-27-13-11-24/h3-9,14,16H,10-13,15H2,1-2H3,(H,23,25)

InChI-Schlüssel

MZLJRMZYDNXDBU-UHFFFAOYSA-N

SMILES

CC(C)COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCOCC3

Kanonische SMILES

CC(C)COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCOCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.